molecular formula C9H9NO3 B034744 Methyl 6-acetylpicolinate CAS No. 110144-24-6

Methyl 6-acetylpicolinate

Cat. No.: B034744
CAS No.: 110144-24-6
M. Wt: 179.17 g/mol
InChI Key: DFCHNHGPZHQYRP-UHFFFAOYSA-N
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Description

Methyl 6-acetylpicolinate is a chemical compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a methyl ester and an acetyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Safety and Hazards

Methyl 6-acetylpicolinate is used in laboratory settings and should be handled with appropriate safety measures. The safety data sheet for this compound suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-acetylpicolinate can be synthesized through various synthetic routes. One common method involves the acetylation of methyl picolinate. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine or a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-acetylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 6-acetylpicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with metabolic processes and cellular signaling pathways .

Properties

IUPAC Name

methyl 6-acetylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-8(10-7)9(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCHNHGPZHQYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465030
Record name Methyl 6-acetylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110144-24-6
Record name Methyl 6-acetylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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